molecular formula C27H27NO7 B13482027 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B13482027
M. Wt: 477.5 g/mol
InChI Key: ZMYXJFNOVGJURH-JOCHJYFZSA-N
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Description

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a trimethoxyphenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

    Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, often using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group is particularly useful for protecting amino groups during peptide synthesis.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and protein synthesis.

Medicine

In medicine, this compound or its derivatives may be investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but lacks the trimethoxy groups.

    (2R)-2-({[(tert-butoxycarbonyl)amino]-3-(3,4,5-trimethoxyphenyl)propanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

The presence of the trimethoxyphenyl group and the Fmoc protecting group makes (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid unique. These groups impart specific chemical properties that can be exploited in various synthetic and research applications.

Properties

Molecular Formula

C27H27NO7

Molecular Weight

477.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C27H27NO7/c1-32-23-13-16(14-24(33-2)25(23)34-3)12-22(26(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13-14,21-22H,12,15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m1/s1

InChI Key

ZMYXJFNOVGJURH-JOCHJYFZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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